5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid
Overview
Description
5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity :
- A study demonstrated the anti-bone cancer activity of a heterocyclic compound synthesized using a related chemical structure. The compound showed promising results against human bone cancer cell lines, suggesting potential applications in cancer treatment (Lv et al., 2019).
Soluble Epoxide Hydrolase Inhibition :
- Research identified compounds with a similar structure as inhibitors of soluble epoxide hydrolase. These findings have implications for the development of new therapeutic agents for diseases where soluble epoxide hydrolase plays a role (Thalji et al., 2013).
Antimicrobial Agents :
- A series of compounds derived from similar structures demonstrated moderate to good activities against bacterial and fungal strains, indicating potential applications as antimicrobial agents (Jadhav et al., 2017).
Insecticide Development :
- Compounds based on a similar chemical scaffold showed potential as novel insecticides. This research explored the use of these compounds in controlling agricultural pests, with a focus on their mode of action and biological activities (Cai et al., 2010).
P2Y12 Antagonists :
- A study focused on the development of piperazinyl glutamate pyridines as potent P2Y12 antagonists, which could be used for inhibiting platelet aggregation. This has potential applications in the treatment of thrombotic diseases (Parlow et al., 2010).
Metabolism in Antidepressant Development :
- The metabolism of a novel antidepressant, Lu AA21004, which contains a similar piperazine structure, was investigated. Understanding the metabolic pathways of such compounds is crucial for drug development and safety (Hvenegaard et al., 2012).
Antibacterial and Antifungal Agents :
- New pyrazole and isoxazole derivatives, incorporating elements of the chemical structure , showed good antibacterial and antifungal activities, suggesting their potential use in treating infections (Sanjeeva et al., 2022).
Antitumor Activity Against Breast Cancer Cells :
- A series of triazine derivatives bearing a similar piperazine moiety was synthesized and showed promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)13-4-3-5-14(12-13)21-10-8-20(9-11-21)7-2-1-6-15(22)23/h3-5,12H,1-2,6-11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJBNPBAFYYDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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